{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Medicinal Chemistry ADME Prediction Library Design

This compound, with CAS 1694806-06-8 and molecular formula C10H14N4 (MW 190.25 g/mol), is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) derivative bearing a primary methanamine at the 7-position, a 2-ethyl group, and a 3-methyl group. THPP scaffolds are recognized as a privileged class in medicinal chemistry, often exhibiting improved pharmacokinetic profiles compared to their fully aromatic counterparts.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13088507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCCC1=NN2C(CCNC2=C1C)CN
InChIInChI=1S/C10H18N4/c1-3-9-7(2)10-12-5-4-8(6-11)14(10)13-9/h8,12H,3-6,11H2,1-2H3
InChIKeyZMJPSJHQAUEXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine: Key Structural and Physicochemical Baseline for Procurement Evaluation


This compound, with CAS 1694806-06-8 and molecular formula C10H14N4 (MW 190.25 g/mol), is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) derivative bearing a primary methanamine at the 7-position, a 2-ethyl group, and a 3-methyl group . THPP scaffolds are recognized as a privileged class in medicinal chemistry, often exhibiting improved pharmacokinetic profiles compared to their fully aromatic counterparts [1]. Standard analytical characterization and a minimum purity specification of 95% are available from suppliers such as AKSci (Product 1287EE) . Understanding its discrete structural features is the first step toward differentiating it from closely related, but not functionally equivalent, in-class compounds.

Substitution Risks with Close Pyrazolo[1,5-a]pyrimidine Analogs: Why the Unique 2-Ethyl-3-Methyl Pattern of 1694806-06-8 Cannot Be Ignored


Assuming functional equivalence among pyrazolo[1,5-a]pyrimidine methanamines is a high-risk procurement strategy. The target compound contains a fully saturated pyrimidine ring, which fundamentally alters molecular geometry, basicity, and metabolic stability when compared to aromatic analogs [1]. The specific 2-ethyl-3-methyl substitution pattern is not a passive structural feature; computational models predict it directly influences the pKa of the 7-methanamine group . Even a minor change, such as the omission of the 3-methyl group, yields a different molecular weight, LogP, and protonation state, potentially compromising the integrity of a structure-activity relationship (SAR) study or the reproducibility of a synthetic sequence. The quantitative evidence below details exactly where the target compound diverges from its nearest comparators.

Head-to-Head Quantitative Differentiators for {2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine vs. Its Closest Analogs


Molecular Weight and Predicted Lipophilicity (LogP) Differentiation Against the 3-Desmethyl Analog

The presence of the 3-methyl group on the target compound increases molecular weight and predicted lipophilicity compared to {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine, its 3-desmethyl analog. This structural divergence directly impacts LogP, a critical parameter governing passive membrane permeability and distribution [1].

Medicinal Chemistry ADME Prediction Library Design

pKa Modulation of the 7-Methanamine Group by the 3-Methyl Substituent

The basicity of the 7-methanamine, a key determinant of solubility and binding interactions, is modulated by substituents. Computational data shows that the 3-methyl group in the analog "Pyrazolo[1,5-a]pyrimidine-7-methanamine, 3-methyl-" yields a predicted pKa of 6.87±0.29 . The target compound, possessing an additional electron-donating 2-ethyl group, is expected to exhibit a measurably different pKa due to the additive inductive effect on the pyrazole ring system [1].

Medicinal Chemistry Physicochemical Characterization pKa Prediction

Stereochemical Complexity from the Saturated Pyrimidine Ring vs. Aromatic Pyrazolo[1,5-a]pyrimidines

In contrast to flat, aromatic pyrazolo[1,5-a]pyrimidines which are achiral, the target compound's saturated 4H,5H,6H,7H-pyrimidine ring introduces a stereocenter at the 7-position, where the methanamine is attached. Catalytic hydrogenation of related 7-substituted pyrazolopyrimidines is known to yield diastereomeric mixtures at this position (approximate 4:1 ratio) [1]. This inherent chirality provides a unique handle for generating enantiomerically pure intermediates, a capability absent in both the fully aromatic {Pyrazolo[1,5-a]pyrimidin-7-yl}methanamine parent and the 2,5-dimethyl analog .

Synthetic Chemistry Stereochemistry Chiral Synthesis

Enhanced Pharmacokinetic Potential of the Tetrahydropyrimidine Core vs. Aromatic Pyrazolo[1,5-a]pyrimidine Isosteres

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold is specifically linked to improved oral bioavailability in drug discovery campaigns. In a published study on p38 MAP kinase inhibitors, replacing an aromatic pyrazolopyrimidine core with a THPP analog led to a significant improvement in oral pharmacokinetics by blocking metabolic soft spots [1]. Similarly, THPP-based antitubercular agents have demonstrated oral bioavailability ranging from 45% to 100% in vivo, a property not inherently shared by their aromatic counterparts [2].

Pharmacokinetics Drug Metabolism Bioavailability

Optimal Scientific and Industrial Use Cases for {2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine Based on Verified Differentiators


Lead Optimization in Kinase Inhibitor Programs Requiring Oral Bioavailability

Design of next-generation kinase inhibitors (e.g., p38, Trk, or CDK targets) often encounters poor oral absorption with fully aromatic heterocycles. The target compound provides a pre-saturated THPP core, which, based on validated drug discovery case studies, can directly translate to improved ADME properties . Its 7-methanamine handle allows for facile amide coupling or reductive amination, enabling rapid exploration of vector-specific SAR around the THPP scaffold.

Synthesis of Enantiomerically Pure Chiral Building Blocks for Drug Discovery

The presence of a chiral center at C-7, established during the synthesis of the saturated pyrimidine ring, makes this compound invaluable for asymmetric synthesis. It can serve as a racemic mixture for diastereomeric resolution or as a direct precursor to chiral, non-racemic secondary amines, which are in high demand for fragment-based drug discovery [1].

Physicochemical Tool Compound for pKa and Solubility Modulation Studies

With a predicted, tunable pKa influenced by its 2-ethyl-3-methyl substitution pattern, this compound serves as an excellent tool for studying how small changes in heterocycle substitution affect amine basicity and aqueous solubility . This is critical for medicinal chemists calibrating their in silico models for property-based design within the THPP series.

Precursor for Central Nervous System (CNS)-Penetrant Probes

The THPP scaffold is a recognized core in patented anxiolytic and antidepressant agents. The combination of increased lipophilicity from the 2-ethyl-3-methyl decoration and the saturated core (which can reduce P-glycoprotein recognition compared to flat aromatics) positions this methanamine as a strategic precursor for generating a focused library of CNS-penetrant small molecules [2].

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